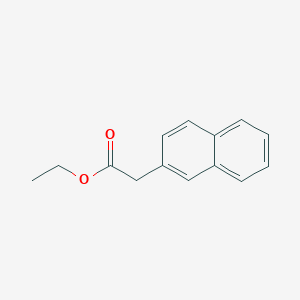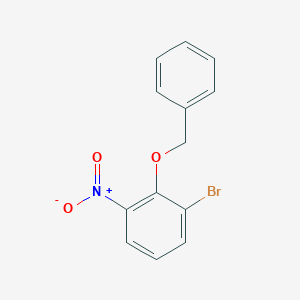
1-Bromo-4-chloro-2,5-difluorobenzene
Vue d'ensemble
Description
1-Bromo-4-chloro-2,5-difluorobenzene is a polyhalo substituted benzene . It’s used for R&D purposes and not for medicinal, household, or other uses .
Synthesis Analysis
1-Bromo-4-chloro-2,5-difluorobenzene can be synthesized from 1,4-Difluorobenzene . It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis
The molecular weight of 1-Bromo-4-chloro-2,5-difluorobenzene is 227.44 . The linear formula is BrC6H3F2 .Chemical Reactions Analysis
1-Bromo-4-chloro-2,5-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents .Physical And Chemical Properties Analysis
1-Bromo-4-chloro-2,5-difluorobenzene has a boiling point of 91-92 °C/20 mmHg . It has a density of 1.678 g/mL at 25 °C . The refractive index n20/D is 1.556 .Applications De Recherche Scientifique
Electrochemical Fluorination
1-Bromo-4-chloro-2,5-difluorobenzene can undergo electrochemical fluorination, which is a key process in the formation of various fluorinated compounds. This process involves the cathodic dehalogeno-defluorination and anodic oxidation of halide ions to halogen radicals, leading to the production of various halogenated compounds (Horio et al., 1996).
Vibrational Spectroscopy
The compound has been used in vibrational spectroscopy studies, providing insights into in-plane and out-of-plane vibrations of trisubstituted benzenes. These studies are crucial for understanding molecular structures and properties (Reddy & Rao, 1994).
Halogenation Reactions
1-Bromo-4-chloro-2,5-difluorobenzene is used in ring halogenation reactions, especially in the synthesis of polyalkylbenzenes. These halogenation reactions are important for creating various chemical compounds with specific properties (Bovonsombat & Mcnelis, 1993).
Synthesis of Benzoic Acid Derivatives
It serves as a precursor in the synthesis of benzoic acid derivatives, important in pharmaceutical and agricultural applications (Zhao Hao-yu, 2011).
Production of Fluorinated Cyclohexadienes
The compound is used in the electrochemical fluorination of p-difluorobenzenes, leading to the production of fluorinated cyclohexadienes. This process has applications in synthesizing various fluorine-containing organic compounds (Momota et al., 1995).
Photodissociation Studies
It is involved in studies related to the photodissociation of bromofluorobenzenes, which is significant in understanding the reaction mechanisms of halogenated compounds under light exposure (Borg, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-chloro-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXGDUWCYGGRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632059 | |
| Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2,5-difluorobenzene | |
CAS RN |
172921-33-4 | |
| Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172921-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
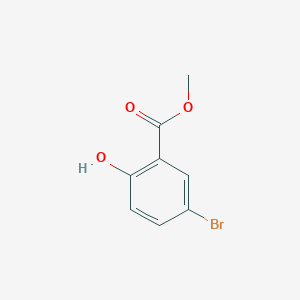
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
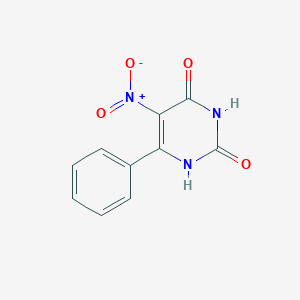
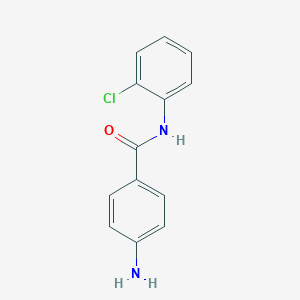
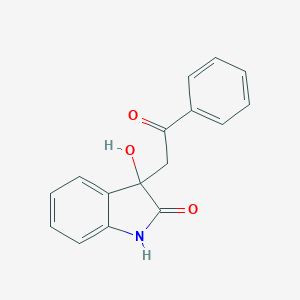
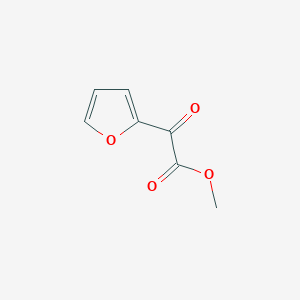
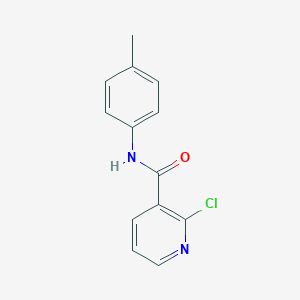
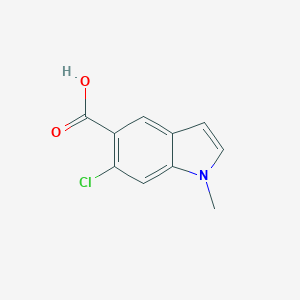
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
